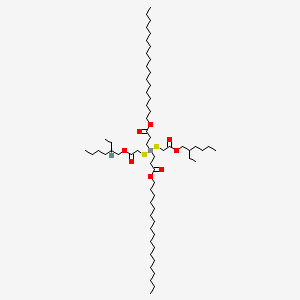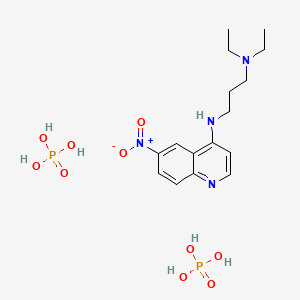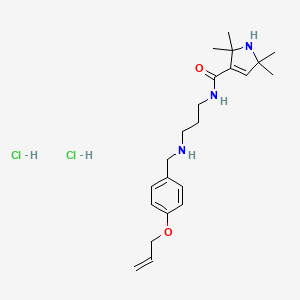
2-Ethylhexyl 10-ethyl-4,4-bis(3-(octadecyloxy)-3-oxopropyl)-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 282-738-5, also known as 2-carboxyethyl phosphonic acid, is a chemical compound widely used in various industrial and scientific applications. It is recognized for its unique properties and versatility, making it a valuable substance in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-carboxyethyl phosphonic acid is typically synthesized through the reaction of phosphorous acid with acrylonitrile, followed by hydrolysis. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-carboxyethyl phosphonic acid involves large-scale reactors where the reactants are combined under specific conditions to optimize the reaction rate and product quality. The process is carefully monitored to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-carboxyethyl phosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to simpler phosphonic compounds.
Substitution: It participates in substitution reactions where the carboxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, which have applications in different industrial processes and scientific research.
Applications De Recherche Scientifique
2-carboxyethyl phosphonic acid is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other phosphonic acid derivatives and is used in studying reaction mechanisms.
Biology: It is used in biochemical assays and as a chelating agent in various biological experiments.
Mécanisme D'action
The mechanism by which 2-carboxyethyl phosphonic acid exerts its effects involves its ability to chelate metal ions, thereby preventing corrosion. It interacts with metal surfaces, forming a protective layer that inhibits oxidation and other corrosive processes. This chelation process is crucial in its role as a corrosion inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aminomethylphosphonic acid
- Ethylphosphonic acid
- Methylphosphonic acid
Uniqueness
Compared to similar compounds, 2-carboxyethyl phosphonic acid is unique due to its specific structure, which provides enhanced chelating properties and makes it particularly effective in preventing corrosion in hard water conditions. Its versatility and effectiveness in various applications set it apart from other phosphonic acids.
Propriétés
Numéro CAS |
84370-78-5 |
|---|---|
Formule moléculaire |
C62H120O8S2Sn |
Poids moléculaire |
1176.5 g/mol |
Nom IUPAC |
octadecyl 3-[bis[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]-(3-octadecoxy-3-oxopropyl)stannyl]propanoate |
InChI |
InChI=1S/2C21H41O2.2C10H20O2S.Sn/c2*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2;2*1-3-5-6-9(4-2)7-12-10(11)8-13;/h2*2-20H2,1H3;2*9,13H,3-8H2,1-2H3;/q;;;;+2/p-2 |
Clé InChI |
RLUQNBRMDCXGLH-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CC[Sn](CCC(=O)OCCCCCCCCCCCCCCCCCC)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)







